![molecular formula C9H10ClF2NO B2369992 3-(3,5-Difluorophenyl)azetidin-3-ol;hydrochloride CAS No. 2287310-74-9](/img/structure/B2369992.png)
3-(3,5-Difluorophenyl)azetidin-3-ol;hydrochloride
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Overview
Description
3-(3,5-Difluorophenyl)azetidin-3-ol;hydrochloride is a chemical compound with the molecular formula C9H10ClF2NO. It is a member of the azetidine family, which is known for its four-membered ring structure containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenyl)azetidin-3-ol;hydrochloride typically involves the reaction of 3,5-difluoroaniline with chloroacetyl chloride to form an intermediate, which is then cyclized to produce the azetidine ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluorophenyl)azetidin-3-ol;hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride and alkyl halides are often employed.
Major Products Formed
Oxidation: Formation of 3-(3,5-difluorophenyl)azetidin-3-one.
Reduction: Formation of 3-(3,5-difluorophenyl)azetidine.
Substitution: Formation of various substituted azetidines depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown potential as a pharmacologically active substance. Research indicates that azetidine derivatives, including 3-(3,5-Difluorophenyl)azetidin-3-ol;hydrochloride, can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are important targets in the treatment of inflammatory disorders and pain management .
Table 1: Pharmacological Activities of Azetidine Derivatives
Bioimaging Applications
Due to its unique structural properties, this compound serves as a precursor for bioimaging fluorescent dyes. The incorporation of fluorine enhances the lipophilicity and solvent processability of the compound, making it suitable for applications in optical imaging techniques .
Case Study: Fluorescent Dyes Synthesis
A study demonstrated the synthesis of rhodamine dyes using this compound. These dyes exhibited tunable fluorescent wavelengths, which are crucial for bioimaging applications in cellular studies .
Materials Science Applications
The compound is also utilized in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). Its ability to tune the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) makes it a valuable building block for enhancing the efficiency of these devices .
Table 2: Material Science Applications
Application | Description | Reference |
---|---|---|
Organic Light Emitting Diodes (OLEDs) | Enhances efficiency through energy tuning | |
Dye-Sensitized Solar Cells (DSSCs) | Improves light absorption and conversion efficiency |
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods that emphasize its functionalization for specific applications. The fluorination at the 3-position significantly alters its chemical reactivity and solubility characteristics.
Synthesis Overview:
The synthesis typically involves the reaction of azetidine derivatives with fluorinated aromatic compounds under controlled conditions to achieve high purity and yield.
Mechanism of Action
The mechanism of action of 3-(3,5-Difluorophenyl)azetidin-3-ol;hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Difluorophenyl)azetidin-3-ol;hydrochloride: Similar structure but with different fluorine atom positions.
3,3-Difluoroazetidine;hydrochloride: Lacks the phenyl group, leading to different chemical properties.
Uniqueness
3-(3,5-Difluorophenyl)azetidin-3-ol;hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous .
Biological Activity
3-(3,5-Difluorophenyl)azetidin-3-ol; hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a unique azetidine ring structure with a difluorophenyl substituent, which may influence its biological activity. The molecular formula is C10H10ClF2N and its CAS number is 2287310-74-9.
Biological Activity Overview
Research indicates that compounds similar to 3-(3,5-Difluorophenyl)azetidin-3-ol exhibit various biological activities, including:
- Anticancer Activity : Compounds with azetidine structures have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Some derivatives demonstrate the ability to inhibit cyclooxygenase (COX) enzymes.
- Antimicrobial Properties : Certain azetidine derivatives have been reported to possess antimicrobial activity.
The mechanism of action for 3-(3,5-Difluorophenyl)azetidin-3-ol involves its interaction with specific molecular targets, potentially modulating enzyme activities or receptor functions. The presence of the difluorophenyl group may enhance binding affinity to biological targets.
Anticancer Studies
A study on azetidinone derivatives showed significant inhibition of human breast cancer cell lines (MCF-7) proliferation. The synthesized compounds exhibited varying degrees of cytotoxicity, suggesting that modifications to the azetidine structure can lead to enhanced anticancer properties .
Compound | IC50 (μM) | Cell Line |
---|---|---|
3-(3,5-Difluorophenyl)azetidin-3-ol | TBD | MCF-7 |
3-chloro-azetidin-2-one derivative | 15.4 | MCF-7 |
Anti-inflammatory Activity
In a screening assay for COX inhibition, several azetidine derivatives demonstrated promising results. The IC50 values for selected derivatives were reported as follows:
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
---|---|---|
3a | 19.45 ± 0.07 | 42.1 ± 0.30 |
4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
3-(3,5-Difluorophenyl)azetidin-3-ol | TBD | TBD |
These findings suggest that the compound may possess anti-inflammatory properties comparable to established drugs like diclofenac .
Safety and Toxicity
Preliminary safety assessments indicate potential irritant effects on skin and eyes. Further toxicity studies are necessary to establish a comprehensive safety profile.
Properties
IUPAC Name |
3-(3,5-difluorophenyl)azetidin-3-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO.ClH/c10-7-1-6(2-8(11)3-7)9(13)4-12-5-9;/h1-3,12-13H,4-5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJONHRWZKKDPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC(=CC(=C2)F)F)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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